Methyl 6-formylnaphthalene-1-carboxylate
Description
Methyl 6-formylnaphthalene-1-carboxylate is a naphthalene derivative characterized by a formyl (-CHO) group at the 6-position and a methyl ester (-COOCH₃) at the 1-position of the naphthalene ring. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceuticals and materials science, due to its dual functional groups that enable diverse reactivity. The formyl group facilitates nucleophilic addition reactions, while the ester group allows hydrolysis to carboxylic acids or transesterification.
Properties
Molecular Formula |
C13H10O3 |
|---|---|
Molecular Weight |
214.22 g/mol |
IUPAC Name |
methyl 6-formylnaphthalene-1-carboxylate |
InChI |
InChI=1S/C13H10O3/c1-16-13(15)12-4-2-3-10-7-9(8-14)5-6-11(10)12/h2-8H,1H3 |
InChI Key |
BXSPIMHRXGJUDS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1C=CC(=C2)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 6-formylnaphthalene-1-carboxylate can be synthesized through several methods. One common approach involves the formylation of methyl 1-naphthoate. This can be achieved using Vilsmeier-Haack reaction conditions, where methyl 1-naphthoate reacts with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the 6-position .
Industrial Production Methods
In an industrial setting, the synthesis of methyl 6-formyl-1-naphthoate may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-formylnaphthalene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alcohols under appropriate conditions.
Major Products Formed
Oxidation: Methyl 6-carboxy-1-naphthoate.
Reduction: Methyl 6-hydroxymethyl-1-naphthoate.
Substitution: Various substituted naphthoates depending on the nucleophile used.
Scientific Research Applications
Methyl 6-formylnaphthalene-1-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 6-formyl-1-naphthoate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. For example, it could inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking their activity. The exact pathways involved would depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs and their functional differences are outlined below:
| Compound Name | Substituents (Position) | Functional Groups | Key Reactivity |
|---|---|---|---|
| Methyl 6-formylnaphthalene-1-carboxylate | 1: COOCH₃; 6: CHO | Ester, Aldehyde | Nucleophilic addition (CHO), hydrolysis (COOCH₃) |
| 1-Methylnaphthalene | 1: CH₃ | Methyl | Electrophilic substitution (e.g., nitration) |
| 2-Methylnaphthalene | 2: CH₃ | Methyl | Similar to 1-methylnaphthalene |
| Methyl 6-methoxy-1-naphthalenecarboxylate | 1: COOCH₃; 6: OCH₃ | Ester, Methoxy | Hydrolysis (COOCH₃), ether cleavage (OCH₃) |
| Sandaracopimaric acid methyl ester | Diterpenoid backbone | Methyl ester, cyclic diterpene | Polymerization, resin formation |
Notes:
- The formyl group in this compound distinguishes it from methyl-substituted naphthalenes (e.g., 1-/2-methylnaphthalene), which lack electrophilic sites for addition reactions .
- Compared to methyl 6-methoxy-1-naphthalenecarboxylate, the formyl group enhances reactivity toward nucleophiles (e.g., Grignard reagents), whereas the methoxy group is more inert .
Physicochemical Properties
While direct data for this compound are unavailable, inferences can be drawn from analogous compounds:
- Solubility : Methyl esters of naphthalene carboxylates are typically soluble in organic solvents (e.g., dichloromethane, ethyl acetate) but poorly soluble in water due to low polarity .

- Stability : The formyl group may render the compound susceptible to oxidation, unlike methoxy or methyl derivatives .

- Boiling Point : Expected to be higher than 1-/2-methylnaphthalene (BP ~245°C) due to increased molecular weight and polarity .
Toxicity and Environmental Behavior
- This compound: No direct toxicological data exist. Environmental degradation via ester hydrolysis may yield less persistent metabolites .
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